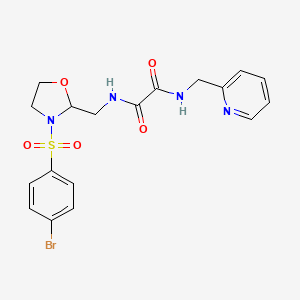

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

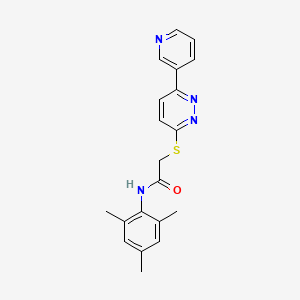

This compound is an oxalamide derivative, which contains a pyridin-2-ylmethyl group and a 3-((4-bromophenyl)sulfonyl)oxazolidin-2-ylmethyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group. They are used in various fields, including medicinal chemistry, due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate oxazolidine and pyridine derivatives. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxalamide group, a pyridine ring, an oxazolidine ring, and a 4-bromophenylsulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide group, the pyridine ring, and the oxazolidine ring. The bromophenylsulfonyl group could potentially act as a leaving group in certain reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and stability .Scientific Research Applications

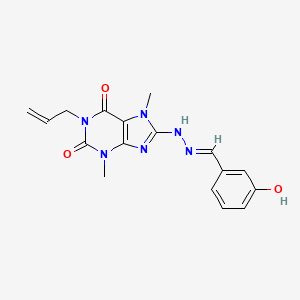

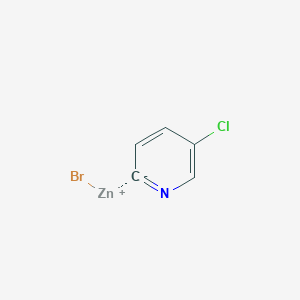

Cu-Catalyzed N-Arylation of Oxazolidinones

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, as a part of the oxazolidinone family, benefits from Cu-catalyzed N-arylation processes. Bhunia, De, and Ma (2022) demonstrated that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) promotes Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides efficiently at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and is tolerant of a wide range of functional groups, producing diverse N-arylated products (Subhajit Bhunia, Subhadip De, & D. Ma, 2022).

Safer Synthesis of Nonsymmetrical Sulfamides

Borghese et al. (2006) reported a safer and more convenient method for synthesizing sulfamides using N-substituted oxazolidin-2-one derivatives. This methodology represents a significant improvement over traditional methods involving hazardous reagents, offering a safer alternative for large-scale sulfamide synthesis (A. Borghese, L. Antoine, J. V. Hoeck, et al., 2006).

Novel ALS Inhibitors Synthesis

Ren et al. (2000) explored the synthesis of novel ALS inhibitors, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides. Their work contributes to understanding the structure-activity relationships of sulfonylurea and related compounds, providing a basis for developing effective herbicidal agents (Tianrui Ren, Hongwu Yang, Xu Gao, et al., 2000).

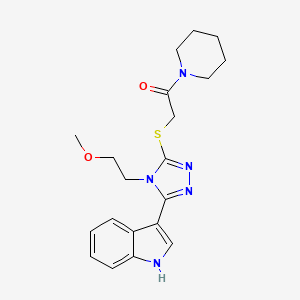

Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives

El-Sayed (2006) investigated the synthesis and biological activity of 1,2,4-triazole derivatives, finding them effective as antimicrobial agents and surface-active agents. This research underscores the versatility of oxazolidinone derivatives in developing compounds with significant biological activities (R. El-Sayed, 2006).

Large-Scale Synthesis of Oxazolidinone Antibacterial Candidates

Yang et al. (2014) developed an environmentally friendly, cost-effective route for large-scale preparation of novel oxazolidinone antibacterial candidates. Their work emphasizes the scalability and efficiency of synthesizing complex oxazolidinone derivatives for pharmaceutical applications (Tao Yang, Jiaxuan Chen, Yiwei Fu, et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKVTBXEZJQASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2981449.png)

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)

![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)

![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)

![ethyl 2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2981453.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)